molecular formula C17H15Cl3N4 B2705173 Liarozole dihydrochloride CAS No. 1883548-96-6

Liarozole dihydrochloride

Cat. No.: B2705173
CAS No.: 1883548-96-6
M. Wt: 381.7 g/mol
InChI Key: NKDMRTVUEJWCCQ-UHFFFAOYSA-N
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Description

Liarozole dihydrochloride is an imidazole derivative and an orally active retinoic acid metabolism-blocking agent. It inhibits the cytochrome P450-dependent 4-hydroxylation of retinoic acid, resulting in increased tissue levels of retinoic acid. This compound has shown antitumor activity and is used in various scientific research applications .

Scientific Research Applications

Liarozole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a cytochrome P450 inhibitor in various chemical reactions.

    Biology: Studied for its effects on retinoic acid metabolism and its role in cellular processes.

    Medicine: Investigated for its potential in treating conditions like prostate cancer and ichthyosis. .

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

Target of Action

Liarozole dihydrochloride primarily targets the cytochrome P450 (CYP450) enzymes . These enzymes play a crucial role in the metabolism of various substances within the body. Specifically, this compound inhibits the cytochrome P450-dependent 4-hydroxylation of retinoic acid (RA), a process that is primarily carried out by the CYP26 enzyme .

Mode of Action

This compound interacts with its targets, the CYP450 enzymes, by binding to them and inhibiting their activity . This inhibition results in the blockage of the 4-hydroxylation of retinoic acid, a key step in the metabolism of retinoic acid . By blocking this step, this compound effectively increases the tissue levels of retinoic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the retinoic acid metabolic pathway . By inhibiting the 4-hydroxylation of retinoic acid, this compound disrupts the normal metabolism of retinoic acid, leading to an increase in its tissue levels . The downstream effects of this disruption can include various cellular changes, as retinoic acid plays a crucial role in cell differentiation and growth .

Pharmacokinetics

It is known that this compound is orally active , indicating that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of this compound is currently unclear .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cell growth and differentiation . By increasing the tissue levels of retinoic acid, this compound can influence the processes of cell differentiation and growth that are regulated by retinoic acid . This can result in antitumoral properties, as seen in some studies .

Safety and Hazards

Liarozole dihydrochloride is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Liarozole has been used in trials studying the treatment of Ichthyosis, Lamellar . It has shown antitumor properties against androgen-dependent and independent rat prostate carcinomas . In the future, combination therapy using 1,25- (OH) 2 D 3 and liarozole or other inhibitors of 24-hydroxylase, both in nontoxic doses, might serve as an effective treatment for prostate cancer .

Relevant Papers

  • "Liarozole Acts Synergistically with 1α,25-Dihydroxyvitamin D3 to Inhibit Growth of DU 145 Human Prostate Cancer Cells by Blocking 24-Hydroxylase Activity" .
  • "The anti-cancer effect of retinoic acid signaling in CRC occurs via decreased growth of ALDH+ colon cancer stem cells and increased differentiation of stem cells" .
  • "Treatment of psoriasis with oral liarozole: a dose‐ranging study" .

Biochemical Analysis

Biochemical Properties

Liarozole dihydrochloride inhibits the cytochrome P450 (CYP26)-dependent 4-hydroxylation of retinoic acid (RA), resulting in increased tissue levels of RA . This inhibition is significant, with an IC50 value of 7 μM . The compound’s interaction with the CYP26 enzyme is crucial in its role as a retinoic acid metabolism-blocking agent (RAMBA) .

Cellular Effects

In cellular studies, this compound has shown to inhibit cell proliferation. For instance, in MCF-7 cells, it had an effect of 35% inhibition at 10 μM on cell proliferation . Furthermore, in mesenchymal cells, this compound completely inhibited chondrogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the cytochrome P450 (CYP26)-dependent 4-hydroxylation of retinoic acid (RA) . This inhibition leads to increased tissue levels of RA, which can have various effects on cellular processes .

Temporal Effects in Laboratory Settings

In a phase I/II dose-escalation study, the maximally tolerated dose (MTD) of this compound was determined to be 300 mg twice daily . Side effects that defined the MTD included lethargy, somnolence, body rash, and paresthesias .

Dosage Effects in Animal Models

For example, this compound (5-20 mg/kg; p.o.) reversed the vaginal keratosis caused by estrogen stimulation .

Metabolic Pathways

This compound is involved in the metabolic pathway of retinoic acid (RA). It inhibits the cytochrome P450 (CYP26)-dependent 4-hydroxylation of RA, leading to increased tissue levels of RA .

Transport and Distribution

Given its role as a retinoic acid metabolism-blocking agent, it can be inferred that it interacts with the cytochrome P450 enzyme system .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. As it interacts with the cytochrome P450 enzyme system, it is likely to be found in the endoplasmic reticulum where these enzymes are located .

Preparation Methods

Liarozole dihydrochloride is synthesized through a series of chemical reactions involving imidazole derivatives. The synthetic route typically involves the reaction of 3-chlorophenyl with 1H-imidazole-1-ylmethyl, followed by further reactions to form the final compound. The industrial production methods involve optimizing these reactions to achieve high purity and yield .

Chemical Reactions Analysis

Liarozole dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: It undergoes substitution reactions where certain groups in the molecule are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Comparison with Similar Compounds

Liarozole dihydrochloride is unique in its ability to inhibit multiple cytochrome P450 enzymes and block retinoic acid metabolism. Similar compounds include:

Properties

IUPAC Name

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4.2ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;;/h1-11,17H,(H,20,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDMRTVUEJWCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026639
Record name Liarozole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883548-96-6
Record name Liarozole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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